molecular formula C12H11ClO3 B8274311 Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate

Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate

Cat. No. B8274311
M. Wt: 238.66 g/mol
InChI Key: NSJIORQBJFYKRU-UHFFFAOYSA-N
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Patent
US08114899B2

Procedure details

10.1 g (252 mmol) of 60% sodium hydride in oil, 621 ml of toluene and 14.18 ml (163 mmol) of dimethyl carbonate are introduced into a 2 l reactor. The reaction mixture is stirred at reflux for 1 h. A solution of 15.2 g (84 mmol) of 6-chloro-3,4-dihydro-1H-naphthalen-2-one in 268 ml of toluene is subsequently added. The reaction mixture is heated at reflux for 24 h. The reaction mixture is subsequently cooled to 0° C. and then acidified by addition of 92 ml of acetic acid. 114 ml of water are added and the separated organic phase is separated by settling and washed with three times 150 ml of water and then with 100 ml of a saturated aqueous sodium chloride solution. The organic phase is subsequently dried over magnesium sulphate and then concentrated under reduced pressure. The residue is purified by chromatography on a silica column (elution being carried out with a mixture of cyclohexane and of dichloromethane) to result in 12.8 g (53.6 mmol) of the expected product used as is in the following stage.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14.18 mL
Type
reactant
Reaction Step One
Quantity
621 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
268 mL
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
114 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[Cl:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH2:16][C:15](=[O:20])[CH2:14][CH2:13]2.C(O)(=O)C>C1(C)C=CC=CC=1.O>[Cl:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16]([C:3]([O:6][CH3:7])=[O:8])=[C:15]([OH:20])[CH2:14][CH2:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14.18 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
621 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
ClC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
268 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
114 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the separated organic phase is separated
WASH
Type
WASH
Details
washed with three times 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is subsequently dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a silica column (
WASH
Type
WASH
Details
elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of cyclohexane and of dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(=C(C2=CC1)C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.6 mmol
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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